4(1H)-Pyrimidinone, 5,6-dimethyl-2-((4-(3-(1-piperidinylmethyl)phenoxy)-2-butenyl)amino)-, monohydrochloride, (Z)-
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Overview
Description
4(1H)-Pyrimidinone, 5,6-dimethyl-2-((4-(3-(1-piperidinylmethyl)phenoxy)-2-butenyl)amino)-, monohydrochloride, (Z)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone core, dimethyl substitutions, and a piperidinylmethyl phenoxy group. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 5,6-dimethyl-2-((4-(3-(1-piperidinylmethyl)phenoxy)-2-butenyl)amino)-, monohydrochloride, (Z)- typically involves multiple steps, including the formation of the pyrimidinone core, the introduction of dimethyl groups, and the attachment of the piperidinylmethyl phenoxy group. Common synthetic routes may include:
Formation of Pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Dimethyl Substitution: Introduction of dimethyl groups can be done via alkylation reactions.
Attachment of Piperidinylmethyl Phenoxy Group: This step may involve nucleophilic substitution reactions to attach the phenoxy group to the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 5,6-dimethyl-2-((4-(3-(1-piperidinylmethyl)phenoxy)-2-butenyl)amino)-, monohydrochloride, (Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4(1H)-Pyrimidinone, 5,6-dimethyl-2-((4-(3-(1-piperidinylmethyl)phenoxy)-2-butenyl)amino)-, monohydrochloride, (Z)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 5,6-dimethyl-2-((4-(3-(1-piperidinylmethyl)phenoxy)-2-butenyl)amino)-, monohydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its keto-enol tautomerism and use in organic synthesis.
tert-Butyl carbamate: Used in palladium-catalyzed cross-coupling reactions.
Phenolic Compounds: Studied for their mixture toxicity and action mechanisms.
Uniqueness
4(1H)-Pyrimidinone, 5,6-dimethyl-2-((4-(3-(1-piperidinylmethyl)phenoxy)-2-butenyl)amino)-, monohydrochloride, (Z)- stands out due to its unique structure, which combines a pyrimidinone core with diverse functional groups
Properties
CAS No. |
126868-90-4 |
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Molecular Formula |
C22H31ClN4O2 |
Molecular Weight |
419.0 g/mol |
IUPAC Name |
4,5-dimethyl-2-[[(Z)-4-[3-(piperidin-1-ylmethyl)phenoxy]but-2-enyl]amino]-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C22H30N4O2.ClH/c1-17-18(2)24-22(25-21(17)27)23-11-4-7-14-28-20-10-8-9-19(15-20)16-26-12-5-3-6-13-26;/h4,7-10,15H,3,5-6,11-14,16H2,1-2H3,(H2,23,24,25,27);1H/b7-4-; |
InChI Key |
BYSUEKDQOCICDG-ZULQGGHCSA-N |
Isomeric SMILES |
CC1=C(N=C(NC1=O)NC/C=C\COC2=CC=CC(=C2)CN3CCCCC3)C.Cl |
Canonical SMILES |
CC1=C(N=C(NC1=O)NCC=CCOC2=CC=CC(=C2)CN3CCCCC3)C.Cl |
Origin of Product |
United States |
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